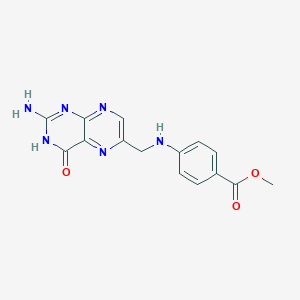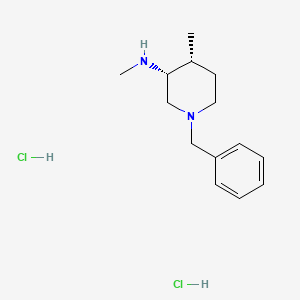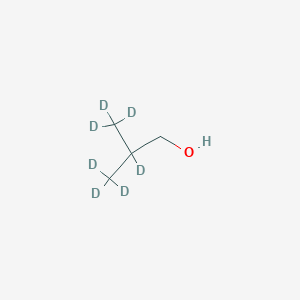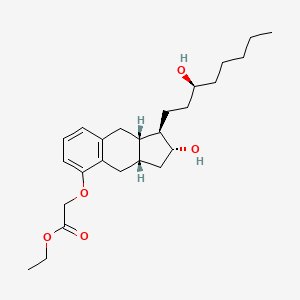![molecular formula C15H17BrN4O5S B1144974 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid CAS No. 1433875-14-9](/img/structure/B1144974.png)
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid
Descripción general
Descripción
ACT-373898 es un metabolito de ácido carboxílico de macitentan, un antagonista dual del receptor de endotelina. Macitentan se utiliza principalmente en el tratamiento de la hipertensión arterial pulmonar. El propio ACT-373898 es un metabolito inactivo, lo que significa que no exhibe la actividad farmacológica de su compuesto precursor, macitentan .
Mecanismo De Acción
Como metabolito inactivo, ACT-373898 no ejerce efectos farmacológicos. Su compuesto precursor, macitentan, actúa como un antagonista dual de los receptores de endotelina ETA y ETB. Macitentan se une a estos receptores con alta afinidad y una lenta tasa de disociación, inhibiendo la acción de la endotelina-1, un potente vasoconstrictor. Esto lleva a la vasodilatación y la reducción de la resistencia vascular pulmonar, lo cual es beneficioso en el tratamiento de la hipertensión arterial pulmonar .
Métodos De Preparación
ACT-373898 se sintetiza como un metabolito durante la biotransformación de macitentan. La ruta sintética implica la escisión oxidativa de macitentan. La preparación de macitentan, a su vez, implica la reacción de isocianato de 4-bromofenilo con 2-(propilamino)etanol, seguida de reacciones de ciclización y sulfonación
Análisis De Reacciones Químicas
ACT-373898, al ser un ácido carboxílico, puede sufrir diversas reacciones químicas típicas de los ácidos carboxílicos. Estas incluyen:
Esterificación: Reacción con alcoholes en presencia de un catalizador ácido para formar ésteres.
Amidación: Reacción con aminas para formar amidas.
Reducción: Reducción al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Descarboxilación: Pérdida de dióxido de carbono al calentar o en presencia de catalizadores de descarboxilación.
Los reactivos comunes utilizados en estas reacciones incluyen alcoholes, aminas, agentes reductores y catalizadores de descarboxilación. Los principales productos formados a partir de estas reacciones son ésteres, amidas, alcoholes e hidrocarburos, respectivamente.
Aplicaciones Científicas De Investigación
ACT-373898 se utiliza principalmente en la investigación científica para estudiar la farmacocinética y el metabolismo de macitentan. Sirve como marcador para comprender las vías de biotransformación y eliminación de macitentan en el cuerpo. La investigación que involucra ACT-373898 ayuda a dilucidar el perfil farmacocinético de macitentan, incluida su absorción, distribución, metabolismo y excreción . Además, se utiliza en estudios que investigan la seguridad y eficacia de macitentan en diversas poblaciones, incluidas aquellas con insuficiencia hepática o renal .
Comparación Con Compuestos Similares
ACT-373898 se compara con otros metabolitos de macitentan, como ACT-132577. Mientras que ACT-373898 es un metabolito inactivo, ACT-132577 conserva cierta actividad farmacológica y contribuye al efecto terapéutico general de macitentan. Otros compuestos similares incluyen bosentan y ambrisentan, que también son antagonistas del receptor de endotelina utilizados en el tratamiento de la hipertensión arterial pulmonar. macitentan, y por extensión sus metabolitos, se distinguen por su perfil de seguridad mejorado y su riesgo reducido de toxicidad hepática .
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O5S/c1-2-7-19-26(23,24)20-14-13(10-3-5-11(16)6-4-10)15(18-9-17-14)25-8-12(21)22/h3-6,9,19H,2,7-8H2,1H3,(H,21,22)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGHDWVBCDHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433875-14-9 | |
| Record name | Acetic acid, 2-((5-(4-bromophenyl)-6-(((propylamino)sulfonyl)amino)-4-pyrimidinyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SEV1UJF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)


